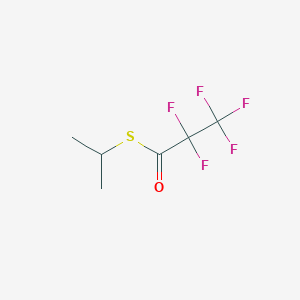

S-Propan-2-yl pentafluoropropanethioate

Description

The compound "S-Propan-2-yl pentafluoropropanethioate" is hypothesized to be a thioate ester derivative of pentafluoropropanoic acid, where the thiol group is bonded to an isopropyl (propan-2-yl) moiety. Its structure would likely resemble: Pentafluoropropanethioic acid S-isopropyl ester. Key features would include:

- Fluorinated backbone: Five fluorine atoms on the propane chain.

- Thioester linkage: A sulfur atom connecting the isopropyl group to the fluorinated acyl group.

Properties

CAS No. |

62243-63-4 |

|---|---|

Molecular Formula |

C6H7F5OS |

Molecular Weight |

222.18 g/mol |

IUPAC Name |

S-propan-2-yl 2,2,3,3,3-pentafluoropropanethioate |

InChI |

InChI=1S/C6H7F5OS/c1-3(2)13-4(12)5(7,8)6(9,10)11/h3H,1-2H3 |

InChI Key |

AXLMTIJVMVYITC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC(=O)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Propan-2-yl pentafluoropropanethioate typically involves the reaction of pentafluoropropane with a suitable thiol reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioate linkage. The reaction is carried out at moderate temperatures to ensure optimal yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: S-Propan-2-yl pentafluoropropanethioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the thioate group to a thiol or sulfide, altering the compound’s reactivity and properties.

Substitution: The pentafluoropropane group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the pentafluoropropane group under mild to moderate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-Propan-2-yl pentafluoropropanethioate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to introduce pentafluoropropane groups into target molecules, enhancing their stability and reactivity.

Biology: The compound’s unique properties make it a valuable tool in studying enzyme mechanisms and protein interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs with improved pharmacokinetic profiles.

Industry: It is utilized in the production of specialty chemicals and materials with enhanced performance characteristics, such as increased resistance to degradation and improved thermal stability.

Mechanism of Action

The mechanism of action of S-Propan-2-yl pentafluoropropanethioate involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The pentafluoropropane group imparts unique electronic properties, allowing the compound to interact with enzymes and proteins in a distinct manner. This interaction can result in the inhibition or activation of specific biochemical processes, making it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds from Evidence

While direct data on the target compound is unavailable, the evidence includes related compounds that may share structural or functional similarities. These are analyzed below:

S-Phenyl 3-Hydroxy-2-Phenylpropanethioate ()

- Structure: A thioate ester with a phenyl group attached to sulfur and a hydroxy-phenylpropanoyl backbone.

- Molecular Formula : C₁₅H₁₄O₂S (MW: 258.34 g/mol).

- Key Differences :

- Lacks fluorination.

- Contains hydroxyl and aromatic substituents, which may alter reactivity and stability compared to fluorinated analogs.

Pentyl S-2-Diisopropylaminoethyl Methylphosphonothiolate ()

- Structure: A phosphonothiolate with a diisopropylaminoethyl group and pentyl ester.

- Molecular Formula: C₁₄H₃₂NO₂PS (MW: 317.45 g/mol).

- Key Differences: Phosphorus-based backbone (vs. carbon-based in the target compound).

1,1,3,3,3-Pentafluoro-2-(Trifluoromethyl)-1-Propene ()

- Structure : A fully fluorinated propene derivative.

- Molecular Formula : C₄F₈ (MW: 200.03 g/mol).

- Known as perfluoroisobutylene (PFIB), a highly toxic gas used in industrial processes .

Hypothetical Comparison Table

Based on structural analogs from the evidence:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.